molecular formula C10H6F2O2 B3377645 Methyl 3-(3,4-difluorophenyl)propiolate CAS No. 1341988-80-4

Methyl 3-(3,4-difluorophenyl)propiolate

Cat. No.: B3377645
CAS No.: 1341988-80-4
M. Wt: 196.15
InChI Key: XPVPTNHFNZIBAB-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)propiolate is an organic compound with the molecular formula C10H6F2O2 and a molecular weight of 196.15 g/mol . This compound is characterized by the presence of a methyl ester group attached to a propiolate moiety, which is further substituted with a 3,4-difluorophenyl group. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-difluorophenyl)propiolate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(3,4-difluorophenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)propiolate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

    Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-difluorophenyl)propiolate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in further biochemical reactions. The difluorophenyl group can interact with specific receptors or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)propiolate
  • Methyl 3-(3,5-difluorophenyl)propiolate
  • Methyl 3-(3,4-dichlorophenyl)propiolate

Uniqueness

Methyl 3-(3,4-difluorophenyl)propiolate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

methyl 3-(3,4-difluorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVPTNHFNZIBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341988-80-4
Record name methyl 3-(3,4-difluorophenyl)propiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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